molecular formula C9H10F2N6O3 B13029938 (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

Cat. No.: B13029938
M. Wt: 288.21 g/mol
InChI Key: IWKRSABUINALSA-TWOGKDBTSA-N
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Description

(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a complex organic compound that features a unique combination of a triazolopyrimidine ring and a difluorotetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL typically involves multiple steps, including the formation of the triazolopyrimidine ring and the introduction of the difluorotetrahydrofuran moiety. The synthetic route may include:

    Formation of the Triazolopyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.

    Introduction of the Difluorotetrahydrofuran Moiety: This step involves the reaction of the triazolopyrimidine intermediate with difluorinated reagents under controlled conditions to introduce the difluorotetrahydrofuran moiety.

    Final Assembly: The final step involves the coupling of the triazolopyrimidine and difluorotetrahydrofuran intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The triazolopyrimidine ring can undergo reduction to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: It is used in chemical biology to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL: is compared with other triazolopyrimidine derivatives and difluorotetrahydrofuran compounds.

Uniqueness

    Unique Structural Features: The combination of the triazolopyrimidine ring and difluorotetrahydrofuran moiety makes this compound unique.

    Biological Activity: Its unique structure may confer specific biological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10F2N6O3

Molecular Weight

288.21 g/mol

IUPAC Name

(2R,3R,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H10F2N6O3/c10-9(11)5(19)3(1-18)20-8(9)17-7-4(15-16-17)6(12)13-2-14-7/h2-3,5,8,18-19H,1H2,(H2,12,13,14)/t3-,5-,8-/m1/s1

InChI Key

IWKRSABUINALSA-TWOGKDBTSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)(F)F)N

Origin of Product

United States

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